Cas no 3512-16-1 (2,3,4,5-Tetrafluoropyridine)

2,3,4,5-Tetrafluoropyridine 化学的及び物理的性質
名前と識別子
-
- 2,3,4,5-Tetrafluoropyridine
- Pyridine,2,3,4,5-tetrafluoro-
- 2,3,3',4,4',5',6-HEPTACB UNLABELED
- 2,3,4,5-tetrafluoro-pyridine
- 2H-tetrafluoropyridine
- 3,4,5,6-Tetrafluor-pyridin
- Pyridine,2,3,4,5-tetrafluoro
- 3512-16-1
- MVRNAPZMQQYTIN-UHFFFAOYSA-N
- SB53722
- AKOS006277005
- tetrafluoropyridine
- DTXSID50462518
- FT-0657658
- SCHEMBL640064
-
- MDL: MFCD03788727
- インチ: InChI=1S/C5HF4N/c6-2-1-10-5(9)4(8)3(2)7/h1H
- InChIKey: MVRNAPZMQQYTIN-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=C(C(=N1)F)F)F)F
計算された属性
- せいみつぶんしりょう: 151.00500
- どういたいしつりょう: 151.00451168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 密度みつど: 1.518
- ふってん: 98.7°Cat760mmHg
- フラッシュポイント: 13.5°C
- 屈折率: 1.403
- PSA: 12.89000
- LogP: 1.63800
2,3,4,5-Tetrafluoropyridine セキュリティ情報
2,3,4,5-Tetrafluoropyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3,4,5-Tetrafluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM518716-1g |
2,3,4,5-Tetrafluoropyridine |
3512-16-1 | 95% | 1g |
$1084 | 2022-06-11 | |
Alichem | A023025405-500mg |
2,3,4,5-Tetrafluoropyridine |
3512-16-1 | 97% | 500mg |
$1019.20 | 2023-09-02 | |
Alichem | A023025405-250mg |
2,3,4,5-Tetrafluoropyridine |
3512-16-1 | 97% | 250mg |
$646.00 | 2023-09-02 | |
Ambeed | A694305-1g |
2,3,4,5-Tetrafluoropyridine |
3512-16-1 | 95+% | 1g |
$1410.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611810-1g |
2,3,4,5-Tetrafluoropyridine |
3512-16-1 | 98% | 1g |
¥12247.00 | 2024-05-17 | |
Alichem | A023025405-1g |
2,3,4,5-Tetrafluoropyridine |
3512-16-1 | 97% | 1g |
$1730.40 | 2023-09-02 |
2,3,4,5-Tetrafluoropyridine 合成方法
ごうせいかいろ 1
2,3,4,5-Tetrafluoropyridine Raw materials
2,3,4,5-Tetrafluoropyridine Preparation Products
2,3,4,5-Tetrafluoropyridine 関連文献
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1. Chemistry of nickel tetrafluoropyridyl derivatives: their versatile behaviour with Br?nsted acids and the Lewis acid BF3Stephen J. Archibald,Thomas Braun,Joseph A. Gaunt,James E. Hobson,Robin N. Perutz J. Chem. Soc. Dalton Trans. 2000 2013
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2. NotesM. P. Berry,M. C. Whiting,D. Sims,J. S. Pizey,W. E. Truce,G. B. Barlow,D. B. Hope,J. F. Humphries,R. D. Gillard,G. Wilkinson,D. Bryce-Smith,A. Gilbert,M. T. Chaudhry,G. A. Powers,R. Stephens,J. C. Tatlow,D. B. Bigley J. Chem. Soc. 1964 862
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Daniel Noveski,Thomas Braun,Beate Neumann,Anja Stammler,Hans-Georg Stammler Dalton Trans. 2004 4106
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Richard J. Lindup,Todd B. Marder,Robin N. Perutz,Adrian C. Whitwood Chem. Commun. 2007 3664
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Ion Ghiviriga,Henry Martinez,Christian Kuhn,Lianhao Zhang,William R. Dolbier Org. Biomol. Chem. 2012 10 882
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Santosh K. Singh,Aloke Das Phys. Chem. Chem. Phys. 2015 17 9596
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Santosh K. Singh,Sumit Kumar,Aloke Das Phys. Chem. Chem. Phys. 2014 16 8819
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8. Mechanisms for reactions of halogenated compounds. Part 1. Activating effects of fluorine in polyfluoropyridines in reactions with ammoniaRichard D. Chambers,John S. Waterhouse,D. Lyn H. Williams J. Chem. Soc. Perkin Trans. 2 1977 585
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Thomas Braun,Robin N. Perutz Chem. Commun. 2002 2749
2,3,4,5-Tetrafluoropyridineに関する追加情報
2,3,4,5-Tetrafluoropyridine (CAS No. 3512-16-1): Properties, Applications, and Market Insights
2,3,4,5-Tetrafluoropyridine (CAS No. 3512-16-1) is a fluorinated heterocyclic compound that has garnered significant attention in the chemical and pharmaceutical industries due to its unique structural and electronic properties. This compound, characterized by the presence of four fluorine atoms on the pyridine ring, exhibits enhanced reactivity and stability, making it a valuable intermediate in organic synthesis and material science.
The growing demand for fluorinated pyridine derivatives in agrochemicals, pharmaceuticals, and specialty materials has positioned 2,3,4,5-Tetrafluoropyridine as a compound of interest. Researchers and manufacturers are increasingly exploring its potential in drug discovery, where fluorinated compounds are known to improve bioavailability and metabolic stability. Additionally, its role in the development of advanced materials, such as liquid crystals and electronic components, highlights its versatility.
One of the key advantages of 2,3,4,5-Tetrafluoropyridine is its ability to act as a building block for more complex molecules. The tetrafluoropyridine structure allows for selective functionalization, enabling chemists to tailor its properties for specific applications. For instance, it is often used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the introduction of fluorine atoms can enhance biological activity.
In recent years, the market for fluorinated compounds has expanded, driven by advancements in synthetic methodologies and increasing regulatory requirements for safer and more efficient chemicals. 2,3,4,5-Tetrafluoropyridine is no exception, with its applications extending to the development of novel materials for the electronics industry, including organic light-emitting diodes (OLEDs) and semiconductors. This trend aligns with the broader shift toward sustainable and high-performance materials in technology.
From a synthetic perspective, the preparation of 2,3,4,5-Tetrafluoropyridine typically involves fluorination reactions of pyridine derivatives or halogen exchange processes. These methods have been optimized to achieve high yields and purity, ensuring the compound meets the stringent requirements of industrial and research applications. Innovations in catalysis and green chemistry have further improved the efficiency of these processes, reducing environmental impact.
The stability and reactivity of 2,3,4,5-Tetrafluoropyridine make it a preferred choice for researchers working on fluorinated heterocycles. Its compatibility with a wide range of reagents and conditions allows for diverse transformations, including nucleophilic substitutions and cross-coupling reactions. This flexibility is particularly valuable in medicinal chemistry, where rapid iteration and optimization of molecular structures are critical.
Looking ahead, the demand for 2,3,4,5-Tetrafluoropyridine is expected to rise, supported by ongoing research into its applications and the development of new synthetic routes. As industries continue to prioritize innovation and sustainability, this compound is likely to play a pivotal role in the next generation of chemical products. Whether in pharmaceuticals, agrochemicals, or advanced materials, 2,3,4,5-Tetrafluoropyridine exemplifies the transformative potential of fluorinated compounds in modern science.
For those seeking reliable sources of 2,3,4,5-Tetrafluoropyridine, it is essential to partner with suppliers who adhere to high-quality standards and regulatory compliance. The compound's niche applications and specialized synthesis requirements underscore the importance of expertise in its production and handling. As the market evolves, staying informed about the latest developments and applications of 3512-16-1 will be crucial for stakeholders across the chemical value chain.
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